molecular formula C20H19N3O5S2 B360138 N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide CAS No. 825599-69-7

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide

Cat. No.: B360138
CAS No.: 825599-69-7
M. Wt: 445.5g/mol
InChI Key: FLSSKZAEGHUVFI-UHFFFAOYSA-N
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Description

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazole ring is often formed via the condensation of hydrazines with 1,3-diketones.

The final step involves the sulfonation of the pyrazole intermediate with benzenesulfonyl chloride under basic conditions, typically using a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby blocking their normal function. This inhibition can lead to a reduction in the production of pro-inflammatory cytokines or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Another sulfonamide derivative with potential anti-inflammatory properties.

    N-(2-furylmethyl)-4-methylbenzenesulfonamide: A compound with a similar furan and sulfonamide structure, used in antimicrobial research.

Uniqueness

N-(3-(5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide is unique due to its combination of a furan ring, a pyrazole ring, and a benzenesulfonamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-29(24,25)23-19(20-11-6-12-28-20)14-18(21-23)15-7-5-8-16(13-15)22-30(26,27)17-9-3-2-4-10-17/h2-13,19,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSSKZAEGHUVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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